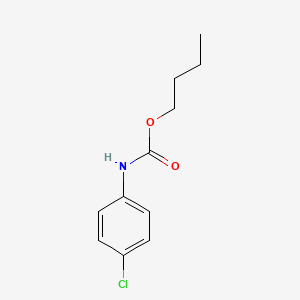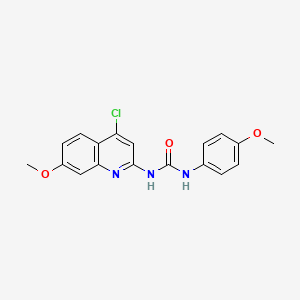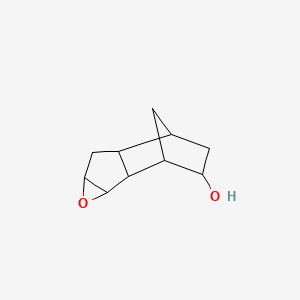
1,2,3-Tribromopropene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and toxicity. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. The reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine atoms to the propene backbone. Industrial production methods often involve the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2,3-Tribromopropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form less brominated derivatives or even fully dehalogenated products using reducing agents like zinc or sodium in the presence of a suitable solvent.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Aplicaciones Científicas De Investigación
1,2,3-Tribromopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a tool for studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,2,3-tribromopropene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects.
Comparación Con Compuestos Similares
1,2,3-Tribromopropene can be compared with other similar compounds such as:
1,2-Dibromoethane: Another halogenated compound used in organic synthesis and as a fumigant.
1,3-Dibromopropane: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
Tetrabromoethane: A more heavily brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
54572-80-4 |
|---|---|
Fórmula molecular |
C3H3Br3 |
Peso molecular |
278.77 g/mol |
Nombre IUPAC |
(Z)-1,2,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |
Clave InChI |
GCYDHXOUHNLRDZ-IWQZZHSRSA-N |
SMILES isomérico |
C(/C(=C/Br)/Br)Br |
SMILES canónico |
C(C(=CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)

![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)






![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)

